molecular formula C9H7Cl2FO2S B2898887 Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate CAS No. 2460763-65-7

Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate

Cat. No.: B2898887
CAS No.: 2460763-65-7
M. Wt: 269.11
InChI Key: SIINEEYQEOUZBF-UTCJRWHESA-N
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Description

Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate is a synthetic organic compound characterized by the presence of a thiophene ring substituted with chlorine atoms and a fluorinated propenoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: The thiophene ring is then chlorinated using reagents such as chlorine gas or N-chlorosuccinimide (NCS) to introduce chlorine atoms at the desired positions.

    Fluorination and Esterification: The fluorinated propenoate ester group is introduced through a series of reactions involving fluorination and esterification of the appropriate intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate can be compared with other similar compounds, such as:

    Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-chloroprop-2-enoate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-bromoprop-2-enoate: Similar structure but with a bromine atom instead of a fluorine atom.

    Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-iodoprop-2-enoate: Similar structure but with an iodine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2S/c1-2-14-9(13)6(12)3-5-4-7(10)15-8(5)11/h3-4H,2H2,1H3/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIINEEYQEOUZBF-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(SC(=C1)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(SC(=C1)Cl)Cl)/F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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